(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Methyl (3-aminopiperidin-1-yl)acetate dihydrochloride, also known as (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride, is a potent inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .
Mode of Action
This compound inhibits DPP-4 activity by binding to the active site of the enzyme, thereby preventing it from cleaving its substrates . This inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme .
Biochemical Pathways
By inhibiting DPP-4, this compound affects the incretin pathway, which is involved in glucose homeostasis . Incretins, such as Glucagon-Like Peptide-1 (GLP-1), are hormones that stimulate insulin secretion. DPP-4 degrades these incretins, so inhibiting DPP-4 leads to increased levels of active incretins, enhancing insulin secretion and thereby reducing blood glucose levels .
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4 activity, leading to increased levels of active incretins . At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells, leading to a decrease in blood glucose levels .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s stability and absorption in the gastrointestinal tract. Additionally, factors such as diet and the presence of other medications can affect the compound’s bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride typically involves the following steps:
-
Formation of Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino olefins. For instance, the reaction of amino olefins with substituents β to the nitrogen on the alkyl chain can produce 3,5-disubstituted piperidines with high diastereomeric excess .
-
Introduction of Amino Group: : The amino group can be introduced through amination reactions. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
-
Esterification: : The acetic acid methyl ester group can be introduced through esterification reactions, where acetic acid reacts with methanol in the presence of an acid catalyst.
-
Formation of Dihydrochloride Salt: : The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. Its potential pharmacological properties make it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(3-aminopiperidin-1-yl)acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)6-10-4-2-3-7(9)5-10;;/h7H,2-6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGGJRPRUURGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.